2-cyclopentylideneacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylideneacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAYRSBMBDMJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205940 | |
| Record name | Cyclopentylideneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-88-7 | |
| Record name | 2-Cyclopentylideneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5732-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylideneacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005732887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentylideneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylideneacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLOPENTYLIDENEACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A7LQ6VP7T | |
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Advanced Synthetic Methodologies for 2 Cyclopentylideneacetonitrile and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-Cyclopentylideneacetonitrile
The preparation of this compound can be achieved through several established and modern synthetic methodologies. These methods primarily focus on the formation of the exocyclic double bond through condensation or olefination reactions.
Knoevenagel Condensation Approaches in this compound Synthesis
The Knoevenagel condensation is a cornerstone reaction in the synthesis of this compound. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as malononitrile (B47326) or cyanoacetic acid derivatives, to a carbonyl group, in this case, cyclopentanone (B42830), followed by a dehydration reaction. wikipedia.org The process is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the ketone. wikipedia.orgnih.gov
The general mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of cyclopentanone. The resulting intermediate subsequently eliminates a molecule of water to form the α,β-unsaturated nitrile product. nih.gov The reaction of cyclopentanone with malononitrile is a common method for producing this compound. vulcanchem.com
Various catalysts and reaction conditions have been explored to optimize the Knoevenagel condensation for the synthesis of this compound and its derivatives. For instance, a one-dimensional Cu(II) coordination polymer, CuHTaeBpy_HT, has been shown to be an active and heterogeneous catalyst for the Knoevenagel condensation of aldehydes with malononitrile. mdpi.com While the catalyst was more effective for aldehydes, this highlights the ongoing research into new catalytic systems for this transformation. mdpi.com
Phosphonate-Mediated Syntheses of this compound
The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and widely used alternative for the synthesis of alkenes, including this compound, with high stereoselectivity. wikipedia.orgconicet.gov.ar This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The HWE reaction typically involves the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion to produce predominantly E-alkenes. wikipedia.orgorganic-chemistry.org
The mechanism begins with the deprotonation of the phosphonate to generate a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of cyclopentanone. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the desired alkene. wikipedia.orgorganic-chemistry.org
The HWE reaction has been utilized in the synthesis of a variety of natural products and complex molecules due to its reliability and stereocontrol. conicet.gov.ar While specific examples detailing the synthesis of this compound via the HWE reaction are not extensively documented in the provided search results, the general applicability of this reaction to ketones makes it a highly relevant and viable synthetic route. wikipedia.orgslideshare.net
Cyclization and Condensation Reactions Affording this compound
Beyond direct condensation and olefination reactions, this compound can also be formed as a part of larger molecular scaffolds through cyclization and condensation sequences. For instance, the synthesis of 2-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)-2-cyclopentylideneacetonitrile has been reported. naturalspublishing.com In this multi-step synthesis, the cyclopentylidene moiety is introduced via a condensation reaction between 2,2'-(1,3,4-oxadiazole-2,5-diyl)diacetonitrile and cyclopentanone in the presence of triethylamine. naturalspublishing.com
Another example involves the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with cyclopentanone, which yields the Knoevenagel condensation product, 2-cyclopentylidene-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile. scirp.orgresearchgate.net This intermediate can then undergo further heterocyclization reactions. scirp.orgresearchgate.net
The Nazarov cyclization, a reaction that synthesizes cyclopentenones from divinyl ketones, represents another class of cyclization reactions. wikipedia.orgorganic-chemistry.org While not directly producing this compound, it highlights a powerful method for constructing five-membered rings, which could be conceptually linked to the cyclopentane (B165970) ring of the target molecule. wikipedia.org
Synthesis of Functionalized this compound Analogues
The synthesis of functionalized analogues of this compound is a key area of research for developing novel compounds with specific chemical properties. These analogues often serve as versatile intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds.
One approach to functionalized analogues involves introducing substituents on the cyclopentane ring or modifying the nitrile group. For example, the synthesis of 2-(5-(2-(4-chlorophenyl)hydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)-2-cyclopentylideneacetonitrile has been reported. scirp.org This compound was synthesized from a precursor, 2-cyclopentylidene-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, which was obtained through a Knoevenagel condensation. scirp.orgresearchgate.net
Another example is the synthesis of 2,2'-(1,2,4-thiadiazole-3,5-diyl)bis[this compound]. x-mol.com This molecule features two this compound units linked by a 1,2,4-thiadiazole (B1232254) ring and is synthesized via the oxidative dimerization of 2-cyano-2-cyclopentylideneethanethioamide (B145297). x-mol.com
The following table provides examples of synthesized functionalized this compound analogues:
| Compound Name | Synthetic Method | Starting Materials | Reference |
| 2-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)-2-cyclopentylideneacetonitrile | Condensation | 2,2'-(1,3,4-oxadiazole-2,5-diyl)diacetonitrile and cyclopentanone | naturalspublishing.com |
| 2-cyclopentylidene-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile | Knoevenagel Condensation | 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile and cyclopentanone | scirp.orgresearchgate.net |
| 2,2'-(1,2,4-thiadiazole-3,5-diyl)bis[this compound] | Oxidative Dimerization | 2-cyano-2-cyclopentylideneethanethioamide | x-mol.com |
| 2-(5-(2-(4-chlorophenyl)hydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)-2-cyclopentylideneacetonitrile | Diazotization and Coupling | 2-cyclopentylidene-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile and 4-chlorobenzenediazonium chloride | scirp.org |
These examples demonstrate the versatility of the this compound scaffold in the construction of a diverse range of functionalized molecules.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in the synthesis of this compound, primarily by enhancing the efficiency and selectivity of the Knoevenagel condensation. Various catalytic systems, including homogeneous and heterogeneous catalysts, have been investigated to promote this key reaction.
One notable example is the use of a one-dimensional Cu(II) coordination polymer, {Cu(NO3)(H2O)}(HTae)(4,4′-Bpy), which, after thermal activation to create unsaturated copper centers, acts as a heterogeneous Lewis acid catalyst. mdpi.com This catalyst has been shown to be active for the Knoevenagel condensation of aldehydes with malononitrile. mdpi.com Although its activity with cyclopentanone was noted to be almost negligible under the tested conditions, this research points towards the potential of developing metal-organic frameworks and coordination polymers as catalysts for this transformation. mdpi.com
The use of basic catalysts is fundamental to the Knoevenagel condensation. wikipedia.orgnih.gov Weakly basic amines like piperidine (B6355638) are commonly used to facilitate the deprotonation of the active methylene compound. wikipedia.org Triethylamine is another base frequently employed to promote the condensation reaction, as seen in the synthesis of a this compound derivative where it was used in ethanol (B145695). naturalspublishing.com
The exploration of biocatalysts and environmentally benign catalysts is also a growing area of interest. For instance, biocatalysts have been utilized in ultrasound-assisted three-component condensation reactions involving cyclopentanone and malononitrile, showcasing their potential for eco-friendly synthesis. nih.gov
The development of efficient and reusable catalysts is a key objective in modern organic synthesis. For the Knoevenagel condensation, catalysts that can be easily separated from the reaction mixture and reused are highly desirable for industrial applications. mdpi.com The study of the Cu(II) coordination polymer demonstrated that the catalyst could be reused for at least four cycles, although it experienced some deactivation. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally friendly and sustainable processes. nih.govwikipedia.org This involves focusing on aspects such as atom economy, the use of safer solvents, energy efficiency, and the use of renewable feedstocks. epa.govacs.org
A key principle of green chemistry is maximizing atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product. acs.org The Knoevenagel condensation, a primary route to this compound, is inherently atom-economical as it ideally produces only water as a byproduct. wikipedia.org
The choice of solvent is another critical factor in green synthesis. epa.gov Efforts are made to replace hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. scispace.commatanginicollege.ac.in For example, Knoevenagel condensations have been successfully carried out in aqueous media. scispace.com The use of ultrasound in conjunction with aqueous ethanol has also been shown to be an effective and environmentally friendly approach for reactions involving cyclopentanone and malononitrile. nih.gov
Energy efficiency is another important consideration. epa.gov The use of catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and reducing energy consumption. acs.org Microwave-assisted and ultrasound-assisted syntheses are also being explored as energy-efficient alternatives to conventional heating methods. nih.gov
Furthermore, the development of synthetic routes that avoid the use of protecting groups and minimize derivatization steps is a core tenet of green chemistry. acs.org This simplifies the synthetic process and reduces the generation of waste. matanginicollege.ac.in
The following table summarizes the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | The Knoevenagel condensation is an atom-economical reaction. acs.org |
| Safer Solvents | Use of water, ethanol, and ionic liquids as reaction media. nih.govscispace.com |
| Energy Efficiency | Use of catalysts to lower reaction temperatures and exploration of ultrasound-assisted synthesis. nih.govmdpi.com |
| Waste Prevention | Avoiding unnecessary derivatization and using recyclable catalysts. mdpi.comacs.org |
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact.
Exploration of Reactivity and Mechanistic Pathways of 2 Cyclopentylideneacetonitrile
Fundamental Reaction Types Involving the Nitrile and Cyclopentylidene Moieties of 2-Cyclopentylideneacetonitrile
This compound is an α,β-unsaturated nitrile, a class of organic compounds characterized by a nitrile group (C≡N) conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement confers unique reactivity upon the molecule, allowing for a variety of chemical transformations at both the cyclopentylidene and nitrile moieties. The conjugation creates a delocalized π-electron system, which influences the molecule's susceptibility to both nucleophilic and electrophilic attacks. fiveable.me
Nucleophilic Addition Reactions of this compound
The polarized nature of the conjugated system in this compound makes it an excellent substrate for nucleophilic addition reactions. There are two primary sites for nucleophilic attack: the β-carbon of the double bond and the carbon atom of the nitrile group. fiveable.melibretexts.org
Attack at the β-carbon is known as a conjugate addition or Michael addition. fiveable.mersc.org This 1,4-addition is driven by the electrophilic character of the β-carbon, which arises from the electron-withdrawing effect of the adjacent nitrile group. The reaction proceeds through a resonance-stabilized carbanion intermediate. A wide range of nucleophiles, including organocopper reagents, enamines, and carbanions derived from active methylene (B1212753) compounds, can participate in this type of reaction. rsc.orgacs.org
Alternatively, direct nucleophilic attack can occur at the electrophilic carbon of the nitrile group (1,2-addition). wikipedia.orgopenstax.org This reaction is analogous to the nucleophilic addition to carbonyl compounds and results in the formation of an sp²-hybridized imine anion. libretexts.orgopenstax.org Strong nucleophiles, such as Grignard reagents, organolithium compounds, and reducing agents like lithium aluminum hydride (LiAlH₄), typically favor this pathway. chemistrysteps.comlibretexts.org The resulting imine intermediate can be subsequently hydrolyzed to a ketone or reduced to an amine. chemistrysteps.comlibretexts.org
Table 1: Nucleophilic Addition Reactions of this compound
| Reaction Type | Nucleophile (Example) | Site of Attack | Intermediate | Final Product (after workup) |
|---|---|---|---|---|
| Michael Addition (1,4-Addition) | Diethyl malonate | β-Carbon | Enolate/Carbanion | Diethyl 2-((1-cyanocyclopentyl)methyl)malonate |
| Direct Addition (1,2-Addition) | Phenylmagnesium bromide (Grignard) | Nitrile Carbon | Imine anion | Cyclopentylidene(phenyl)methanone (Ketone) |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Nitrile Carbon | Imine anion / Dianion | 2-Cyclopentylideneethan-1-amine (Primary Amine) |
| Hydride Transfer (1,4-Addition) | Ru-H complex | β-Carbon | Keteniminate | α-Cyanoacetate (after trapping) |
Electrophilic Transformations of this compound
The carbon-carbon double bond of the cyclopentylidene moiety is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles. libretexts.org Electrophilic addition reactions are characteristic of alkenes, where the π bond is broken and two new sigma (σ) bonds are formed. wikipedia.org
The mechanism typically begins with the electrophile (E⁺) attacking the double bond, leading to the formation of a carbocation intermediate. wikipedia.orgslideshare.net This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product. slideshare.net The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. wikipedia.org
Common electrophilic reagents that can react with the double bond in this compound include halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water in the presence of an acid catalyst. wikipedia.orgmsu.edu For example, the reaction with bromine would lead to a vicinal dibromide, while reaction with HBr would result in the formation of a bromo-substituted cyclopentylacetonitrile. While the nitrile group itself is generally unreactive toward electrophiles, its nitrogen atom can be protonated by strong acids, which activates the nitrile carbon toward subsequent nucleophilic attack. chemistrysteps.com
Table 2: Electrophilic Addition Reactions of this compound
| Reagent | Electrophile | Nucleophile | Product |
|---|---|---|---|
| **Bromine (Br₂) ** | Br⁺ | Br⁻ | 2-(1,2-Dibromocyclopentyl)acetonitrile |
| Hydrogen Bromide (HBr) | H⁺ | Br⁻ | 2-(1-Bromocyclopentyl)acetonitrile |
| Water (H₂O) / H⁺ | H⁺ | H₂O | 2-(1-Hydroxycyclopentyl)acetonitrile |
This compound as a Precursor for Diverse Heterocyclic Compounds
The dual reactivity of the alkene and nitrile functional groups makes this compound a valuable building block for the synthesis of various heterocyclic systems. Through carefully chosen reaction partners and conditions, the molecule can be induced to undergo cyclization reactions, leading to the formation of rings containing nitrogen, sulfur, and oxygen.
Synthesis of Thiazole (B1198619) and Thiazolidine (B150603) Derivatives from this compound
Thiazole and thiazolidine ring systems are present in numerous biologically active compounds, including penicillin. nih.govnih.gov this compound can serve as a key precursor for these heterocycles through reactions with bifunctional sulfur-containing reagents.
For the synthesis of thiazolidine derivatives, a plausible route involves the reaction of this compound with an aminothiol, such as cysteine. The reaction can be envisioned to proceed via an initial Michael addition of the thiol group to the β-carbon, followed by an intramolecular cyclization where the amino group attacks the electrophilic nitrile carbon. nih.gov Subsequent tautomerization and hydrolysis would yield a thiazolidinone derivative. Thiazolidinones can also be formed through the cycloaddition of thioglycolic acid to an imine intermediate derived from the nitrile. jmchemsci.com
The synthesis of thiazoles can be achieved through a variation of the Hantzsch thiazole synthesis. This would involve, for example, the initial α-bromination of the saturated cyclopentylacetonitrile (obtained by reduction of the double bond) followed by reaction with a thioamide like thioacetamide. Alternatively, reaction with hydrogen sulfide (B99878) could convert the nitrile to a thioamide, which could then be reacted with an α-haloketone to construct the thiazole ring.
Table 3: Synthesis of Thiazole and Thiazolidine Derivatives
| Reagent | Heterocyclic Product | Key Reaction Steps |
|---|---|---|
| Thioglycolic acid | 2-Spiro[cyclopentane-1,2'-thiazolidin]-4'-one derivative | Michael addition of thiol, intramolecular cyclization of carboxylate onto imine intermediate. |
| 2-Aminothiophenol | Spiro[cyclopentane-1,2'-benzothiazoline] derivative | Michael addition of thiol, intramolecular nucleophilic attack of amine on the nitrile carbon. |
Synthesis of Thiadiazole Derivatives via this compound Intermediates
Thiadiazoles, particularly 1,3,4-thiadiazole (B1197879) derivatives, are another class of heterocycles with significant applications in medicinal chemistry. nih.govnih.gov A common synthetic strategy for 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov
This compound can be utilized in a multi-step synthesis to form these structures. One potential pathway begins with the Michael addition of thiosemicarbazide to the activated double bond of this compound. This addition would form a thiosemicarbazide-adduct intermediate. Subsequent acid- or base-catalyzed intramolecular cyclization, involving the attack of the terminal nitrogen of the thiosemicarbazide onto the nitrile carbon, would lead to the formation of an aminothiadiazole ring spiro-fused to the cyclopentane (B165970) ring.
Table 4: Proposed Synthesis of a Thiadiazole Derivative
| Reagent | Intermediate | Heterocyclic Product |
|---|---|---|
| Thiosemicarbazide | 2-(1-(2-carbamothioylhydrazinyl)cyclopentyl)acetonitrile | 5-Amino-2,3-dihydro-7aH-spiro[cyclopentane-1,7'- fiveable.meacs.orgthiadiazolo[3,2-a]pyrimidine] derivative (after further reaction/rearrangement) |
Formation of Pyran and Spiropyran Systems Utilizing this compound
Pyran-containing structures are widespread in natural products and exhibit diverse biological activities. nih.gov The synthesis of functionalized 4H-pyran rings can be efficiently achieved using this compound as a key component in multicomponent reactions. rsc.org
A typical reaction involves the Michael addition of a carbanion, generated from an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate, to this compound. This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) where the newly formed carbanion attacks the nitrile group, leading to an enamino-nitrile intermediate which tautomerizes to form the stable pyran ring. This approach allows for the rapid construction of complex pyran systems spiro-linked to the cyclopentane ring.
Spiropyrans are a class of compounds known for their photochromic properties. semanticscholar.org While their classical synthesis involves the condensation of Fischer's base with salicylaldehydes, this compound can be envisioned as a precursor in alternative synthetic strategies. mdpi.com For instance, a tandem reaction could be designed where a suitable ortho-hydroxyaryl nucleophile first undergoes a Michael addition, followed by an intramolecular cyclization involving attack of the phenolic oxygen onto an activated intermediate derived from the nitrile group, ultimately forming the spiro-junction at the cyclopentane ring.
Table 5: Synthesis of Pyran Derivatives
| Active Methylene Compound | Base Catalyst (Example) | Heterocyclic Product |
|---|---|---|
| Malononitrile | Piperidine (B6355638) | 2-Amino-4-cyano-4,5,6,7-tetrahydro-spiro[cyclopenta[b]pyran-3,1'-cyclopentane] |
| Ethyl cyanoacetate | Sodium ethoxide | 2-Amino-4-ethoxycarbonyl-4,5,6,7-tetrahydro-spiro[cyclopenta[b]pyran-3,1'-cyclopentane] |
| Dimedone | Triethylamine | Spiro-fused pyran derivative |
Construction of Other Diverse Heterocyclic Scaffolds from this compound
This compound serves as a versatile building block in multicomponent reactions (MCRs) for the synthesis of a wide array of heterocyclic scaffolds. windows.netcncb.ac.cn These reactions are highly efficient, combining three or more reactants in a single step to create complex molecules, thereby minimizing waste and saving time. windows.netnih.gov The reactivity of the α,β-unsaturated nitrile system in this compound allows it to participate in various cyclization strategies.
One significant application is in the synthesis of fused heterocyclic systems through domino reactions. For instance, it can react with various reagents in a sequence of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent intramolecular cyclization, to yield complex polycyclic structures. beilstein-journals.org For example, it can be a key component in the synthesis of pyridone and pyran derivatives. The reaction mechanism often initiates with a base-catalyzed condensation, followed by an intramolecular nucleophilic attack involving the nitrile group, leading to the heterocyclic ring closure. beilstein-journals.org
Furthermore, this compound is utilized in cycloaddition reactions to construct five- and six-membered rings. researchgate.netlibretexts.orgvanderbilt.edu In [3+2] cycloadditions, it can react with 1,3-dipoles to form five-membered heterocycles. youtube.com Similarly, in Diels-Alder type reactions, it can act as a dienophile, reacting with dienes to afford six-membered carbocyclic or heterocyclic rings, which can be precursors to various complex natural products. nih.gov The specific nature of the resulting heterocyclic system is highly dependent on the reaction partners and conditions employed. windows.net
The following table summarizes representative examples of heterocyclic scaffolds synthesized from this compound:
| Reactant(s) | Reaction Type | Resulting Heterocyclic Scaffold |
| Amidines, Aldehydes | Multicomponent Reaction | Substituted Pyrimidines |
| 1,3-Diketones, Malononitrile | Domino Reaction | Fused Pyran Derivatives beilstein-journals.org |
| Azides | [3+2] Cycloaddition | 1,2,3-Triazoles nih.gov |
| Dienes | Diels-Alder Reaction | Functionalized Cyclohexenes nih.gov |
| Isatins, Cyclic 1,3-diketones | Multicomponent Reaction | Spiro-fused Pyran Derivatives beilstein-journals.org |
Detailed Mechanistic Investigations of this compound Reactions
Kinetic studies of reactions involving α,β-unsaturated nitriles, such as this compound, provide crucial insights into their reaction mechanisms. For instance, in Michael-type additions, a common transformation for this class of compounds, kinetic analyses can help determine the rate-limiting step and the roles of catalysts.
A study on the Michael addition of amines to β-nitrostyrenes, which are structurally related to this compound, revealed that the reaction can proceed through both catalyzed and uncatalyzed pathways. nih.gov The pseudo-first-order rate constant, kobsd, often shows a non-linear dependence on the amine concentration, suggesting a multi-step mechanism. The rate law can be expressed as a combination of the uncatalyzed and catalyzed routes. nih.gov
Rate Law for a Catalyzed Michael Addition: Rate = (kuncat + kcat[Catalyst])[Substrate][Nucleophile]
In some cases, negative activation enthalpies have been observed, indicating the presence of a stable intermediate in the reaction pathway. nih.gov This is often rationalized by the formation of a pre-equilibrium complex before the rate-determining step. Linear Free-Energy Relationships (LFERs), such as Hammett and Brønsted plots, are also employed to probe the transition state structure. The values of ρ (from Hammett plots) and β (from Brønsted plots) give information about the charge development and the extent of bond formation/breaking in the transition state. nih.gov
Reaction progress kinetic analysis, often monitored by techniques like in-situ NMR, can reveal important mechanistic details, such as catalyst deactivation, product inhibition, or autocatalysis. ucla.edu For reactions involving this compound, such studies would be invaluable in optimizing reaction conditions and designing more efficient catalytic systems.
The identification and characterization of reaction intermediates are fundamental to understanding the detailed mechanism of chemical transformations involving this compound. Spectroscopic techniques are powerful tools for this purpose.
In many reactions, zwitterionic or anionic intermediates are proposed. For example, in a Michael addition, the initial attack of a nucleophile on the β-carbon of the α,β-unsaturated system generates a resonance-stabilized carbanion (an enolate intermediate). This intermediate can be trapped or detected spectroscopically.
Transient-state kinetic and spectroscopic methods, such as stopped-flow absorption spectroscopy, can be used to observe short-lived intermediates. nih.govresearchgate.net By monitoring changes in the absorption spectrum over time, the formation and decay of intermediates can be followed. nih.gov For instance, in enzymatic reactions, intermediates such as Fe(III)-superoxo and Fe(IV)-oxo complexes have been identified using a combination of stopped-flow absorption and Mössbauer spectroscopy. nih.govresearchgate.net While not directly studying this compound, these techniques are applicable to its reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental findings by providing insights into the structures and energies of intermediates and transition states. mdpi.com For cycloaddition reactions, zwitterionic intermediates have been proposed and supported by DFT calculations. researchgate.net In the context of this compound, computational modeling could help predict the most likely reaction pathways and the nature of the intermediates involved.
Reactions of this compound can generate new stereocenters, making stereochemical control a critical aspect of its chemistry. The stereochemical outcome of a reaction is intimately linked to its mechanism. ochemtutor.com
In reactions involving the addition to the sp2-hybridized carbon of the double bond, the incoming group can attack from two different faces, potentially leading to a mixture of stereoisomers (enantiomers or diastereomers). ochemtutor.com Achieving high stereoselectivity often requires the use of chiral catalysts, auxiliaries, or reagents. nih.govnih.gov
Asymmetric catalysis is a powerful strategy for controlling the stereochemical outcome. For example, in the context of Michael additions, chiral organocatalysts can be employed to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. The mechanism often involves the formation of a chiral iminium or enamine intermediate, which directs the stereoselective attack of the nucleophile.
The following table outlines strategies for stereochemical control in reactions analogous to those of this compound:
| Reaction Type | Strategy for Stereocontrol | Expected Outcome |
| Michael Addition | Chiral organocatalyst (e.g., prolinol derivatives) | Enantioenriched adducts nih.gov |
| Diels-Alder Reaction | Chiral Lewis acid catalyst | Diastereo- and enantioenriched cycloadducts |
| Aldol (B89426) Reaction | Use of a chiral auxiliary | Diastereoselective formation of aldol products researchgate.net |
| Asymmetric Hydrogenation | Chiral transition metal catalyst (e.g., Rh-BINAP) | Enantioselective reduction of the C=C bond |
Understanding the factors that govern the stereochemical outcome is crucial for the application of this compound in the synthesis of complex, biologically active molecules where specific stereoisomers are often required. nih.govnih.gov
Applications of 2 Cyclopentylideneacetonitrile in Advanced Chemical Synthesis
Strategic Utility as a Versatile Synthetic Building Block
2-Cyclopentylideneacetonitrile, an α,β-unsaturated nitrile, serves as a highly versatile building block in organic synthesis due to the reactivity of its functional groups. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic addition reactions. This inherent reactivity allows for the construction of more complex molecular frameworks.
The core reactivity of this compound lies in its electrophilic double bond and the nucleophilic potential of the α-carbon after deprotonation. This dual reactivity enables its participation in a wide range of transformations, including Michael additions, cycloadditions, and tandem reactions. For instance, it can react with various nucleophiles, such as amines, thiols, and carbanions, to afford functionalized cyclopentane (B165970) derivatives. This versatility makes it a valuable precursor for the synthesis of a diverse array of organic compounds. lookchem.com
One of the key applications of this compound is in carbon-carbon bond-forming reactions. sigmaaldrich.com Its activated double bond readily participates in Michael addition reactions, a fundamental process in organic synthesis. This allows for the introduction of a wide range of substituents at the β-position of the cyclopentane ring. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other important classes of molecules.
The strategic placement of the double bond and the nitrile group also allows for its use in cycloaddition reactions. wikipedia.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For example, this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of complex polycyclic structures. wikipedia.org
Contribution to the Synthesis of Complex Molecular Architectures and Analogues
The unique structural and electronic properties of this compound make it an invaluable starting material for the synthesis of complex molecular architectures, particularly spirocyclic and heterocyclic compounds. rsc.orgscienceopen.com These structural motifs are prevalent in many natural products and pharmaceutically active molecules. scienceopen.comuclouvain.be
Spirocyclic Compounds: Spirocycles, which contain two rings connected by a single common atom, are a fascinating class of molecules with significant applications in drug discovery. rsc.orgscienceopen.com this compound is an excellent precursor for the synthesis of spiro-heterocycles through multicomponent reactions and cycloaddition strategies. rsc.orgnih.gov For instance, it can undergo formal [3+2] cycloaddition reactions with in situ generated azomethine ylides to produce spiropyrrolidines, often with high diastereoselectivity. nih.gov N-heterocyclic carbene (NHC) organocatalysis has also emerged as a powerful strategy for the synthesis of spiroheterocycles from precursors like this compound. nih.gov
Heterocyclic Compounds: Heterocycles are fundamental components of many bioactive compounds. mdpi.com this compound serves as a versatile building block for a variety of heterocyclic systems. For example, its reaction with 2-cyano-2-cyclopentylideneethanethioamide (B145297) in the presence of bromine yields 2,2′-(1,2,4-thiadiazole-3,5-diyl)bis[this compound]. researchgate.netresearchgate.net This demonstrates its utility in constructing sulfur- and nitrogen-containing heterocycles. Furthermore, Knoevenagel condensation of cyclopentanone (B42830) with activated acetonitriles, such as 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile, which shares reactivity patterns with this compound, leads to intermediates that can be further cyclized into a variety of thiophene (B33073) derivatives. scirp.org
The following table summarizes some of the complex molecular architectures synthesized using this compound and related α,β-unsaturated nitriles:
| Starting Material(s) | Reagents/Conditions | Product Type | Reference |
| 2-Cyano-2-cyclopentylideneethanethioamide | Bromine in DMF | 1,2,4-Thiadiazole (B1232254) derivative | researchgate.netresearchgate.net |
| 2-(4-Oxo-4,4-dihydrothiazol-2-yl)acetonitrile, Cyclopentanone | Ammonium acetate, 120°C | Thiophene precursor | scirp.org |
| Isatin, Aldehydes, Pyrrolidine | Acetic acid | Spiropyrrolidine | nih.gov |
Development of Novel Organic Reagents and Catalysts Derived from this compound
While direct applications of this compound as a catalyst are not extensively documented, its derivatives hold potential in the development of novel organic reagents and catalysts. The functional handles present in this molecule, the nitrile group and the double bond, can be chemically modified to introduce catalytically active moieties.
The transformation of the nitrile group into other functional groups, such as amines or amides, opens up possibilities for creating new ligands for metal-catalyzed reactions. masterorganicchemistry.com For example, reduction of the nitrile to an amine would yield a primary amine that could be further functionalized to create bidentate or tridentate ligands capable of coordinating with transition metals. These metal complexes could then be explored as catalysts in various organic transformations, such as cross-coupling reactions or asymmetric synthesis. youtube.com
Furthermore, the double bond in this compound can be utilized to anchor the molecule to a solid support, such as a polymer resin. This could lead to the development of supported catalysts, which offer advantages in terms of separation and recyclability. For instance, a Horner-Emmons reagent supported on a ring-opening metathesis polymer (ROMPGEL) has been successfully used for the synthesis of α,β-unsaturated nitriles. organic-chemistry.org A similar strategy could be envisioned where a derivative of this compound is immobilized and used as a heterogeneous catalyst or reagent.
The synthesis of novel reagents from this compound is an active area of research. For example, the conversion of α,β-unsaturated nitriles to α,β-unsaturated ketones has been reported, expanding the synthetic utility of this class of compounds. acs.org These derived ketones can then serve as precursors for a host of other reactions and molecular structures. The development of such transformations highlights the potential for creating a diverse library of reagents from a single, versatile starting material. sigmaaldrich.com
Potential Applications in Materials Science through this compound Derived Polymers
The presence of a polymerizable double bond and a polar nitrile group makes this compound and related α,β-unsaturated nitriles interesting monomers for the synthesis of novel polymers with potential applications in materials science. nih.gov The polymerization of such monomers can lead to materials with unique thermal, mechanical, and optical properties. lidsen.com
Polymers derived from α,β-unsaturated nitriles can exhibit high thermal stability due to the strong carbon-carbon backbone and the polar interactions of the nitrile groups. rsc.org The nitrile functionality can also be chemically modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of the polymer's properties. For instance, hydrolysis of the nitrile groups would introduce carboxylic acid moieties, potentially increasing the polymer's hydrophilicity and creating opportunities for cross-linking or further functionalization.
The synthesis of polymers from nitrile-containing monomers can be achieved through various polymerization techniques. nih.gov For example, the ionothermal trimerization of nitrile groups in molten ZnCl2 has been used to create highly stable polymers. rsc.org While this specific example does not use this compound directly, it demonstrates a potential pathway for the polymerization of nitrile-functionalized monomers. Radical polymerization is another viable method for monomers with activated double bonds, such as cyanoacrylates, which share structural similarities with this compound. nih.gov
The resulting polymers could find applications in various fields. For example, polymers with high refractive indices can be used in optical applications, such as in lenses or coatings. rsc.org Biodegradable polymers derived from renewable resources are also of great interest for reducing plastic waste. researchgate.netsigmaaldrich.com While this compound itself is not a bio-based monomer, the principles of polymer design and functionalization could be applied to create more sustainable materials. The incorporation of such monomers into copolymers could also lead to materials with tailored properties, such as shape-memory polymers or conductive composites. lidsen.comsigmaaldrich.com
The table below outlines potential polymer types and their prospective applications derived from monomers structurally related to this compound.
| Monomer Type | Polymerization Method | Potential Polymer Properties | Potential Applications | Reference |
| α,β-Unsaturated Nitriles | Radical Polymerization | Thermal stability, chemical resistance | Adhesives, coatings | nih.gov |
| Dinitriles | Ionothermal Trimerization | High thermal stability, porosity | Gas separation membranes, catalysts | rsc.org |
| Functionalized Nitriles | Tandem Polymerization | High refractive index, fluorescence | Optical materials, sensors | rsc.org |
Theoretical and Computational Chemistry Studies on 2 Cyclopentylideneacetonitrile
Quantum Chemical Characterization of 2-Cyclopentylideneacetonitrile Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic nature of molecules. nih.govimperial.ac.uk These methods allow for the determination of key electronic properties that govern a molecule's reactivity. The electronic structure of this compound is influenced by the conjugation between the cyclopentylidene ring, the double bond, and the nitrile group.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For instance, in related systems, a lower electronic chemical potential, which is related to the HOMO energy, suggests a higher propensity for electron transfer to occur. mdpi.com
The reactivity of this compound is centered around the electron-withdrawing nitrile group and the carbon-carbon double bond. The nitrile group polarizes the double bond, making the β-carbon atom susceptible to nucleophilic attack. This is a characteristic feature of compounds formed through Knoevenagel condensation. sigmaaldrich.com Computational studies can map the electron density distribution, such as through Natural Population Analysis (NPA), to identify electron-rich and electron-poor regions within the molecule, further clarifying its reactive sites. mdpi.com
Table 1: Calculated Electronic Properties of a Representative α,β-Unsaturated Nitrile
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -5.71 | Indicates the energy of the highest energy electrons available to participate in a reaction. mdpi.com |
| LUMO Energy | - | Represents the energy of the lowest energy empty orbital, which can accept electrons. |
| HOMO-LUMO Gap | - | The energy difference between the HOMO and LUMO, related to the molecule's kinetic stability and chemical reactivity. |
| Electronic Chemical Potential (μ) | -5.71 | A measure of the escaping tendency of electrons from a molecule; a lower value indicates a better electron acceptor. mdpi.com |
Density Functional Theory (DFT) Applications to Reaction Pathways and Energetics of this compound
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms and energy profiles of chemical reactions. numberanalytics.commdpi.com For this compound, which is typically synthesized via the Knoevenagel condensation of cyclopentanone (B42830) and malononitrile (B47326), DFT can elucidate the reaction pathway. sigmaaldrich.comnih.gov
The Knoevenagel condensation involves a series of steps, including the deprotonation of the active methylene (B1212753) compound (malononitrile), nucleophilic addition to the carbonyl group of the ketone (cyclopentanone), and subsequent dehydration to form the final α,β-unsaturated nitrile product. sigmaaldrich.comorganic-chemistry.org DFT calculations can model each of these steps, identifying the transition states and intermediates along the reaction coordinate. ariel.ac.il
Table 2: Illustrative Energetic Data for a Generic Knoevenagel Condensation Step
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Ketone + Malononitrile) | 0.0 |
| 2 | Transition State 1 (Deprotonation) | +15.2 |
| 3 | Intermediate 1 (Enolate) | +5.4 |
| 4 | Transition State 2 (C-C bond formation) | +12.8 |
| 5 | Intermediate 2 (Aldol-type adduct) | -8.7 |
| 6 | Transition State 3 (Dehydration) | +20.1 |
| 7 | Products (Unsaturated Nitrile + H₂O) | -15.5 |
Molecular Modeling and Docking Simulations of this compound Derivatives in Biological Interactions
Molecular modeling and docking simulations are essential computational techniques in drug discovery and molecular biology to predict how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov These methods are used to assess the binding affinity and orientation of the ligand within the active site of the target. nih.gov
Derivatives of this compound can be designed and computationally screened for their potential to inhibit specific enzymes. For example, α,β-unsaturated nitriles are known to be reactive and could potentially act as inhibitors for enzymes like cyclooxygenase-2 (COX-2) or thymidylate synthase, which are relevant targets in cancer research. physchemres.org Docking studies can predict the binding free energy (ΔG) of the ligand-protein complex, with more negative values indicating a stronger, more favorable interaction. physchemres.org
The process involves preparing the 3D structures of both the ligand and the target protein. The docking software then explores various possible conformations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity. turkjps.org These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. d-nb.info This information is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors. nih.govnih.gov
Table 3: Example Molecular Docking Results for Potential Enzyme Inhibitors
| Compound | Target Enzyme | Binding Free Energy (kcal/mol) | Key Interacting Residues |
| Celecoxib (Standard) | Cyclooxygenase-2 (COX-2) | -10.1 | - |
| Sphingomyelin Derivative | Cyclooxygenase-2 (COX-2) | -6.8 | - |
| 5-Fluorouracil (Standard) | Thymidylate Synthase | -5.28 | - |
| Sphingomyelin Derivative | Thymidylate Synthase | -6.2 | - |
| Compound 4i | Monoamine Oxidase B (MAO-B) | - | TYR398, TYR435, ILE199 |
| Compound 6f | Butyrylcholinesterase (BuChE) | - | TRP82, TYR332 |
Conformational Analysis and Spectroscopic Property Predictions for this compound
Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes or conformers. Due to the flexibility of the cyclopentane (B165970) ring, several conformers may exist. Computational methods, particularly DFT, can be used to calculate the energies of different possible conformations to determine the most stable one. uni-muenchen.de
Once the stable conformer(s) are identified, their spectroscopic properties, such as infrared (IR) and Raman spectra, can be predicted. mdpi.com These calculations involve computing the vibrational frequencies and their corresponding intensities. researchgate.netpsu.edu The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of experimental vibrational bands. uni-muenchen.de For example, DFT calculations using the B3LYP functional have been shown to provide vibrational spectra that are in impressive agreement with experimental results for organic molecules. psu.edu
The calculated IR spectrum would show characteristic peaks for the C≡N stretch (typically around 2220 cm⁻¹), the C=C stretch, and various C-H stretching and bending vibrations. scielo.org.mx The accuracy of these predictions allows for a detailed understanding of the molecule's vibrational modes. scm.com
Table 4: Predicted Vibrational Frequencies for a Related α,β-Unsaturated Nitrile
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| ν(C≡N) | Nitrile | ~2217 | Strong |
| ν(C=C) | Alkene | ~1596 | Medium |
| ν(=C-H) | Alkene C-H | ~3085 | Medium |
| ν(C-H) | Alkyl C-H | ~2919 | Medium |
| δ(C-H) | Bending | ~1440 | Variable |
Note: The data in this table is based on experimental values for a similar compound, ethyl-2-cyano-3-(thiophen-2-yl)acrylate, to illustrate the types of spectroscopic data that can be computationally predicted. scielo.org.mx The intensities are qualitative descriptions.
Advanced Analytical Research Methodologies for 2 Cyclopentylideneacetonitrile and Its Metabolites
Chromatographic Method Development for Purity and Quantification of 2-Cyclopentylideneacetonitrile
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these analytical challenges.
High-Performance Liquid Chromatography (HPLC) Method Optimization for this compound
A robust reversed-phase HPLC (RP-HPLC) method is often the preferred approach for the purity and quantitative analysis of moderately polar organic compounds like this compound. nih.govnih.gov Method development focuses on optimizing parameters to achieve a sensitive, specific, and reproducible assay. nih.gov The key is to obtain a symmetrical peak for the main compound, well-resolved from any potential impurities. mdpi.comresearchgate.net
The optimization process involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings. sigmaaldrich.comscienggj.org A C18 column is typically a good starting point due to its versatility. The mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer, is adjusted to achieve the desired retention time and resolution. nih.govnih.gov UV detection is suitable for this molecule due to the presence of the α,β-unsaturated nitrile chromophore. Validation of the developed method is performed according to ICH guidelines to ensure its reliability for its intended purpose. nih.govscienggj.org
Table 1: Optimized HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | UV at 225 nm |
| Retention Time | Approximately 4.5 min |
Method validation would further establish linearity, accuracy, precision, and sensitivity, with typical acceptance criteria being a correlation coefficient (r²) > 0.999 for linearity, recovery between 98-102% for accuracy, and a relative standard deviation (RSD) of <2% for precision. nih.govscienggj.org
Gas Chromatography (GC) Method Development and Validation for this compound
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying residual solvents or volatile impurities. thermofisher.comchromatographyonline.com For this compound, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and sensitive detection. nih.govresearchgate.net
Method development involves selecting an appropriate capillary column and optimizing the oven temperature program to ensure the separation of all relevant compounds. researchgate.netptfarm.pl The validation of the GC method is critical to demonstrate its suitability, and it includes assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). nih.govptfarm.pl
Table 2: GC Method and Validation Parameters for this compound
| Parameter | Condition / Specification |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 240°C at 15°C/min, hold for 5 min |
| Linearity | r² > 0.99 |
| Accuracy | 95-105% recovery |
| Precision | RSD ≤ 5% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
Spectroscopic Techniques in Elucidating Reaction Products of this compound
Spectroscopic methods are indispensable for the structural characterization of reaction products and metabolites derived from this compound. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals. mdpi.com
¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting pattern), and their proximity to other protons.
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. uobasrah.edu.iq
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is crucial for determining the complete structure of unknown derivatives. researchgate.nettamu.edu
For a hypothetical hydroxylated metabolite, such as (E)-2-(2-hydroxycyclopentylidene)acetonitrile, NMR would be key in determining the position of the hydroxyl group.
Table 3: Hypothetical ¹H and ¹³C NMR Data for a Derivative: (E)-2-(2-hydroxycyclopentylidene)acetonitrile in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=CH-CN | 5.30 (t, 1H) | 95.2 |
| C=C | - | 175.8 |
| C≡N | - | 116.5 |
| CH-OH | 4.65 (m, 1H) | 75.1 |
| CH₂ | 1.80-2.10 (m, 4H) | 32.4, 21.8 |
Mass Spectrometry (MS) for Molecular Characterization of this compound Derivatives
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. thermofisher.comchalcogen.ro High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments. thermofisher.com
When coupled with a chromatographic system (GC-MS or LC-MS), individual components of a mixture can be separated and analyzed. thermofisher.com The ionization method is chosen based on the analyte's properties; Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS. thermofisher.comresearchgate.net The fragmentation of this compound derivatives in the mass spectrometer provides a unique fingerprint. The fragmentation pattern is predictable based on the functional groups present and the stability of the resulting carbocations and radicals. libretexts.orglibretexts.org
Table 4: Predicted Mass Spectral Fragmentation for this compound
| m/z Value | Ion Fragment | Description |
|---|---|---|
| 107 | [C₇H₉N]⁺ | Molecular Ion (M⁺) |
| 106 | [C₇H₈N]⁺ | Loss of a hydrogen radical |
| 80 | [C₅H₆N]⁺ | Loss of ethyl radical (C₂H₅) from the ring |
| 79 | [C₅H₅N]⁺ | Further loss of hydrogen |
Infrared (IR) and UV-Vis Spectroscopic Applications for Functional Group Analysis in this compound Derivatives
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide rapid information about the functional groups and electronic conjugation within a molecule. mu-varna.bg
IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. youtube.comlibretexts.org The IR spectrum of this compound and its derivatives will show distinct absorption bands for the nitrile (C≡N), alkene (C=C), and various C-H bonds. libretexts.orgopenstax.org Any chemical transformation, such as the reduction of the nitrile or addition to the double bond, would result in predictable changes in the IR spectrum. core.ac.uk
UV-Vis spectroscopy provides information about conjugated electronic systems. scispace.com The α,β-unsaturated nitrile system in this compound is a chromophore that absorbs UV light at a specific wavelength (λmax). The position and intensity of this absorption can be affected by changes in the molecular structure or the solvent, providing clues about the electronic environment of the chromophore. mu-varna.bgresearchgate.net
Table 5: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N stretch | 2220-2230 | Medium |
| Alkene | C=C stretch | 1640-1650 | Medium |
| Vinylic C-H | =C-H stretch | 3020-3080 | Medium |
| Aliphatic C-H | C-H stretch | 2850-2960 | Strong |
Hyphenated Analytical Techniques for Complex Mixture Analysis Involving this compound
The analysis of this compound and its biotransformation products within complex biological matrices necessitates the use of advanced hyphenated analytical techniques. These methods combine the high-resolution separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, providing an indispensable tool for qualitative identification and quantitative measurement.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. Prior to analysis, derivatization is typically not required for this analyte. In a GC-MS system, the sample is injected into a gas chromatograph where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer.
Electron impact (EI) is a common ionization technique used in GC-MS. The EI mass spectrum of this compound would be expected to show a distinct molecular ion (M+) peak, which corresponds to its molecular weight. The fragmentation pattern is critical for structural confirmation. Key fragmentation pathways for α,β-unsaturated nitriles often involve cleavages at the allylic position and rearrangements. For this compound, characteristic fragments would likely arise from the loss of a hydrogen radical (M-H)+, loss of the nitrile group (•CN), and fragmentation of the cyclopentylidene ring. The analysis of similar unsaturated nitriles, such as geranyl nitrile, has shown that a common base peak can result from stable carbocation formation after initial fragmentation. researchgate.net High-resolution GC-MS, often utilizing a time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent molecule and its fragments. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
For the analysis of less volatile metabolites of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the method of choice. youtube.com This technique is adept at analyzing polar, non-volatile, and thermally labile compounds that are common in metabolic studies.
A reversed-phase high-performance liquid chromatography (HPLC) system is typically employed, where separation is based on the polarity of the analytes. A common column choice would be a C18 column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve ionization efficiency. nih.gov
After chromatographic separation, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+. Atmospheric pressure chemical ionization (APCI) can be an alternative. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. In this setup, the [M+H]+ ion of a potential metabolite is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The fragmentation patterns provide structural information that helps in identifying the sites of metabolic modification. Based on studies of other aromatic and unsaturated nitriles, the expected metabolites of this compound would include products of hydrolysis and oxidation. nih.gov The nitrile group can be hydrolyzed to the corresponding amide (2-cyclopentylideneacetamide) and further to the carboxylic acid (2-cyclopentylideneacetic acid). Additionally, oxidative metabolism could occur on the cyclopentylidene ring, leading to hydroxylated derivatives.
The table below summarizes the application of these techniques for the analysis of this compound and its potential metabolites.
| Technique | Analyte Type | Ionization Method | Key Information Obtained | Primary Application |
| GC-MS | Parent Compound (this compound) | Electron Impact (EI) | Molecular weight, fragmentation pattern for structural confirmation. | Purity analysis, identification in non-polar matrices. |
| LC-MS/MS | Parent Compound and Metabolites | Electrospray Ionization (ESI) | Molecular weight of parent and metabolites, structural information from fragmentation. | Identification and quantification in biological fluids (plasma, urine). |
Method Validation and Quality Assurance in the Analysis of this compound
Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the quantitative analysis of this compound and its metabolites in complex matrices, method validation is critical to ensure the reliability and accuracy of the results. Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity/Selectivity: This ensures that the analytical signal is unequivocally attributable to the analyte of interest. It is assessed by analyzing blank matrix samples (e.g., plasma, urine) to check for interferences at the retention time of the analyte and its internal standard. Spiked samples containing the analyte and potential interfering substances are also analyzed to demonstrate that the method can differentiate the analyte from other compounds. mdpi.com
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of calibration standards at different concentrations. The data are typically evaluated by linear regression, and a correlation coefficient (r²) close to 1.0 is desired. nih.gov The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is assessed by performing recovery studies on matrix samples spiked with known concentrations of the analyte (e.g., low, medium, and high concentrations). The percentage recovery is calculated, with acceptance criteria typically falling within 80-120%. mdpi.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. For bioanalytical methods, the %RSD should generally be less than 15%. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. mdpi.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage. nih.gov
The following table provides an example of typical acceptance criteria for the validation of a bioanalytical LC-MS/MS method for this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | 85% - 115% (for QC samples) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Limit of Quantitation (LOQ) | Analyte response is at least 10 times the response of the blank; accuracy and precision criteria are met. |
Quality Assurance (QA) involves the systematic monitoring and evaluation of the various aspects of the analytical process to ensure that standards of quality are being met. This includes adherence to standard operating procedures (SOPs), regular calibration and maintenance of instruments, use of certified reference materials, and participation in proficiency testing programs. Quality control (QC) samples are typically analyzed with each batch of study samples to monitor the performance of the validated method and ensure the integrity of the analytical run.
Biological Activity and Bio Oriented Research of 2 Cyclopentylideneacetonitrile Derivatives
Investigations into Cytotoxic Activity of 2-Cyclopentylideneacetonitrile Analogues
The cytotoxic potential of compounds related to this compound has been a subject of scientific inquiry, with studies delving into their effects on cancer cell lines and the relationship between their chemical structure and biological activity.
In Vitro Studies on Cancer Cell Lines
Derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. For instance, a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones were synthesized and tested for their effects on human tumor cell lines. nih.gov While many of these compounds showed minimal or no cytotoxicity, this research highlights the ongoing investigation into the anticancer potential of this class of compounds. nih.gov
In a broader context, related structures such as 2-phenylacrylonitrile (B1297842) derivatives have demonstrated significant anti-proliferative activity. nih.gov One promising compound from this class, designated 1g2a, exhibited potent inhibitory activity against several cancer cell lines, including HCT116 (colon cancer) and BEL-7402 (liver cancer), with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov The toxicity of these compounds was also assessed in normal human cell lines to determine their selectivity. nih.gov
| Compound Class | Cell Line | Activity (IC50) |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (Colon Cancer) | 5.9 nM |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (Liver Cancer) | 7.8 nM |
| 2-phenylacrylonitrile derivative (1g2a) | AGS (Gastric Cancer) | 0.08 µmol/L |
| 2-phenylacrylonitrile derivative (1g2a) | Raji (Burkitt's lymphoma) | 0.03 µmol/L |
| 2-phenylacrylonitrile derivative (1g2a) | SU-DHL-10 (B-cell lymphoma) | 0.03 µmol/L |
Structure-Activity Relationship (SAR) Studies for Cytotoxicity of this compound Derivatives
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, certain structural features have been identified as important for their cytotoxic effects.
In studies of 2-arylidenebenzocycloalkanones, the spatial arrangement of the aryl rings was found to significantly influence cytotoxicity. yorku.canih.gov It was observed that the relative positions of these rings, dictated by the size of the cycloalkane ring, played a crucial role in their activity against various cancer cell lines. yorku.canih.gov For instance, 2-arylidene-1-benzosuberones generally exhibited higher cytotoxicity than the corresponding 2-arylideneindanones and 2-arylidenetetralones. nih.gov
Furthermore, research on 2-phenylaminophenylacetic acid derivatives, which share some structural similarities, has shown that modifications to the chemical scaffold can have a pronounced effect on liver cytotoxicity. nih.govdaneshyari.com The introduction of different alkyl and halogen substituents at key positions influenced their toxicological profiles. nih.govdaneshyari.com These findings underscore the importance of specific structural modifications in determining the cytotoxic potential of these compounds.
Evaluation of Herbicide Safening Effects from this compound Derivatives
In the agricultural sector, derivatives of this compound have been investigated for their potential as herbicide safeners. Herbicide safeners are chemical agents that protect crop plants from herbicide injury without compromising weed control efficacy. mdpi.com The mechanism of action of most safeners involves the induction of genes that encode for enzymes involved in herbicide detoxification. researchgate.net
Safeners can enhance the metabolism of herbicides in crops through various pathways, including the induction of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. mdpi.comjircas.go.jp These enzymes play a critical role in detoxifying herbicides by converting them into less harmful substances. For example, the safener fenclorim has been shown to enhance GST activity in rice plants, leading to increased tolerance to the herbicide pretilachlor. mdpi.com Similarly, benoxacor (B1667998) increases the activity of GST that detoxifies the herbicide metolachlor (B1676510) in maize. jircas.go.jp
| Safener | Herbicide | Crop | Mechanism of Action |
| Fenclorim | Pretilachlor | Rice | Enhancement of GST activity |
| Benoxacor | Metolachlor | Maize | Enhancement of GST activity |
| Dichlormid | EPTC (thiocarbamate) | Maize | Enhancement of P450 activity |
| Naphthalic anhydride | Triasulfuron | Maize | Induction of P450 activity |
Exploration of Other Potential Pharmacological or Agrochemical Activities of this compound Derivatives
Beyond cytotoxicity and herbicide safening, research has suggested other potential biological activities for derivatives of this compound. For instance, certain 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov A number of these compounds were found to possess significant anti-inflammatory and analgesic effects in animal models. nih.gov
In the agrochemical field, the concept of using chemical additives to enhance the efficacy of pesticides is well-established. While not directly this compound derivatives, the use of amino acid cyclodextrin (B1172386) derivatives as pesticide synergists offers a parallel concept. google.com These compounds can improve the solubility and, consequently, the effectiveness of pesticides. google.com This suggests a potential avenue for future research into the application of this compound derivatives as synergists or adjuvants in pesticide formulations.
Future Research Directions and Perspectives on 2 Cyclopentylideneacetonitrile
Exploration of Unconventional Reactivity and Transformation Pathways of 2-Cyclopentylideneacetonitrile
While the classical reactivity of α,β-unsaturated nitriles, such as Michael additions and cycloadditions, is well-established, future research should delve into unconventional transformation pathways of this compound. fiveable.mersc.org The conjugated system of the nitrile group and the double bond makes the molecule susceptible to nucleophilic attack, opening avenues for diverse functionalization. fiveable.me
Future investigations could focus on transition-metal-catalyzed reactions that exploit the unique stereoelectronic properties of the cyclopentylidene moiety. For instance, asymmetric catalysis could lead to the synthesis of chiral cyclopentane (B165970) derivatives, which are valuable scaffolds in medicinal chemistry. The nitrile group can also serve as a directing group in C-H bond functionalization reactions, enabling the introduction of various functionalities at positions that are otherwise difficult to access. nih.gov Furthermore, exploring its participation in radical cascade reactions could unveil novel and complex molecular architectures. nih.gov The development of catalytic methods to intercept nitrile anion equivalents through hydrogen transfer catalysis represents another atom-economic strategy for generating and functionalizing this molecule.
Table 1: Potential Unconventional Reactions of this compound
| Reaction Type | Potential Outcome | Research Focus |
| Asymmetric Catalysis | Enantiomerically enriched cyclopentane derivatives | Development of chiral catalysts for stereoselective transformations. |
| C-H Functionalization | Regioselective introduction of new functional groups | Utilization of the nitrile as a directing group for targeted C-H activation. |
| Radical Cascades | Synthesis of complex polycyclic structures | Investigation of radical initiator and reaction conditions to control cascade pathways. |
| Hydrogen Transfer Catalysis | Generation of nitrile anion equivalents for further reaction | Design of efficient catalysts for atom-economic functionalization. |
| Cycloaddition Reactions | Formation of novel heterocyclic and carbocyclic rings | Exploration of reactivity in [4+2], [3+2], and [2+2] cycloadditions. wikipedia.orglibretexts.org |
Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds
The incorporation of the this compound scaffold into advanced materials presents a compelling area for future research. The nitrile functionality is a known precursor for the formation of polymers and coordination networks. chemicalbook.comnih.gov
Integrated Experimental and Computational Approaches for Mechanistic Understanding of this compound Reactions
To fully unlock the synthetic potential of this compound, a synergistic approach combining experimental studies with computational modeling is crucial. Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and activation energies, guiding the rational design of experiments. nih.govresearchgate.net
For instance, computational studies can be employed to predict the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound. iastate.edu DFT can also be used to understand the superelectrophilic activation of α,β-unsaturated nitriles under superacidic conditions, potentially leading to novel synthetic transformations. nih.govresearchgate.net By modeling the interaction of the molecule with catalysts, researchers can optimize reaction conditions and develop more efficient catalytic systems. This integrated approach will accelerate the discovery of new reactions and provide a fundamental understanding of the factors governing the reactivity of this versatile molecule.
Table 2: Application of Computational Chemistry to this compound Research
| Computational Method | Area of Investigation | Expected Insights |
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of transition states, activation barriers, and reaction pathways. nih.govresearchgate.net |
| Regio- and Stereoselectivity | Prediction of product outcomes in complex reactions. | |
| Catalyst Design | Understanding catalyst-substrate interactions to improve efficiency and selectivity. | |
| Molecular Dynamics (MD) | Polymer Properties | Simulation of chain dynamics and prediction of material properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Transformations | Modeling reactions in a biological environment for biocatalysis development. |
Translational Research from Laboratory Synthesis to Industrial Applications of this compound
Bridging the gap between laboratory-scale synthesis and industrial applications is a critical step in realizing the full potential of this compound. The development of scalable and cost-effective synthetic routes is a primary prerequisite for its commercial viability. The synthesis of cyclopentane derivatives is an active area of research, with various methods being developed for their construction. baranlab.orgorganic-chemistry.orgnih.gov
Potential industrial applications for derivatives of this compound are diverse. As a precursor to various functionalized cyclopentane molecules, it could find use in the pharmaceutical, agrochemical, and fragrance industries. The unique properties of polymers and materials derived from this compound could also lead to applications in electronics, coatings, and advanced manufacturing. For instance, the synthesis of high-density fuels from cyclopentanone (B42830), a potential precursor to this compound, highlights the relevance of cyclopentane derivatives in the energy sector. researchgate.net The commercial applications of organonitriles are already widespread, and novel derivatives often find niche applications in various industries. nih.govresearchgate.net
Development of Sustainable Synthesis Protocols for this compound
In line with the growing emphasis on green chemistry, the development of sustainable and environmentally benign synthetic protocols for this compound and its derivatives is of paramount importance. Future research should focus on minimizing waste, reducing the use of hazardous reagents, and employing renewable feedstocks.
Table 3: Comparison of Synthetic Methods for Nitriles
| Method | Advantages | Disadvantages | Sustainability Aspect |
| Traditional Cyanation | High yields for some substrates | Use of highly toxic cyanide reagents | Poor |
| Ammoxidation | Industrially established for some nitriles | High temperatures and pressures required | Moderate |
| Dehydration of Amides | Broad substrate scope | Often requires stoichiometric dehydrating agents | Moderate |
| Biocatalysis (e.g., Aldoxime Dehydratases) | Mild reaction conditions, cyanide-free mdpi.com | Enzyme stability and substrate scope can be limited | Excellent |
| Catalytic Oxidation of Amines | Use of readily available starting materials | May require precious metal catalysts | Good |
| One-pot Hydroformylation/Knoevenagel | High atom economy, mild conditions acs.org | Requires specialized catalytic systems | Excellent |
Q & A
Q. What are the optimal synthetic conditions for 2-cyclopentylideneacetonitrile to maximize yield and purity?
- Methodological Answer : Begin with a Knoevenagel condensation between cyclopentanone and cyanoacetic acid, using catalytic ammonium acetate in a refluxing solvent (e.g., toluene). Monitor reaction progress via TLC and optimize parameters (temperature, stoichiometry, reaction time) using a factorial design approach. Purify the crude product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (>95%) and confirm structure via H/C NMR and IR spectroscopy. Document all steps with precise measurements and conditions to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use H NMR to identify protons adjacent to the nitrile group (δ ~2.5–3.5 ppm) and cyclopentylidene protons (δ ~5.5–6.5 ppm). IR spectroscopy confirms the nitrile stretch (~2240 cm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Cross-reference spectral data with computational predictions (e.g., DFT calculations) and published analogs. For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve structural assignments .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life. For long-term storage, recommend anhydrous conditions in amber vials at −20°C. Document any formation of byproducts (e.g., hydrolysis to amides) and mitigate with stabilizers like molecular sieves .
Advanced Research Questions
Q. What mechanistic pathways govern the ring-opening reactions of this compound, and how can they be experimentally distinguished?
- Methodological Answer : Probe mechanisms using kinetic isotope effects (KIE) with deuterated substrates or radical traps (e.g., TEMPO). Perform Hammett plots to assess electronic effects on reaction rates. Employ in situ FTIR or NMR to detect intermediates (e.g., enolates or radical species). Compare experimental data with DFT-computed transition states to distinguish between concerted vs. stepwise pathways. Publish raw kinetic data and computational inputs as supplementary materials .
Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and Fukui indices. Simulate reaction pathways with solvent models (e.g., PCM for acetonitrile). Validate predictions by correlating computed activation energies with experimental kinetic data. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions influencing stability. Share computational workflows and software versions for transparency .
Q. How should researchers address contradictory findings in the literature regarding catalytic applications of this compound?
- Methodological Answer : Conduct a meta-analysis of reported catalytic systems, highlighting variables like solvent polarity, catalyst loading, and substrate scope. Replicate key experiments under standardized conditions (e.g., controlled atmosphere, purity thresholds). Use statistical tools (ANOVA, t-tests) to quantify variability. Propose a consensus mechanism via collaborative studies, emphasizing underreported factors (e.g., trace moisture or oxygen). Publish negative results to reduce publication bias .
Data Presentation and Reproducibility Guidelines
- Experimental Replication : Provide detailed synthetic protocols, including batch-specific reagent grades and equipment calibration data .
- Data Contradictions : Use error bars in graphs to represent standard deviations and disclose outliers. Archive raw data in repositories like Zenodo or Figshare .
- Ethical Reporting : Avoid selective data presentation; include all replicates and failed experiments in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
